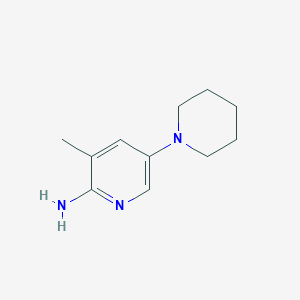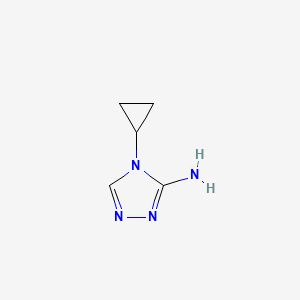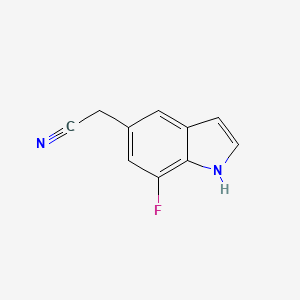
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate alkylating agents. One common method includes the reaction of 2-aminophenol with alpha-bromo-gamma-butyrolactone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature . This reaction yields the desired benzoxazinone derivative after subsequent reduction steps.
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoxazinone ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its neuroprotective effects could be related to the modulation of neurotransmitter receptors and the reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Shares the benzoxazine core structure but lacks the amino and propyl substituents.
6-{[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amino}-3,4-dihydro-2H-1,4-benzoxazin-3-one: Contains additional substituents that may alter its biological activity.
Uniqueness
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the amino group enhances its potential for hydrogen bonding and interaction with biological targets, while the propyl group may affect its lipophilicity and membrane permeability.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-amino-2-propyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-9-11(14)13-10-7(12)5-3-6-8(10)15-9/h3,5-6,9H,2,4,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
NLMKVFNLQGZTEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)NC2=C(C=CC=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


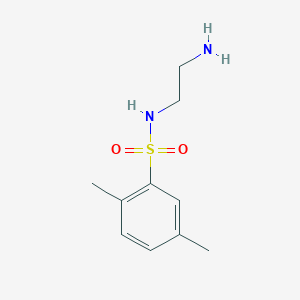
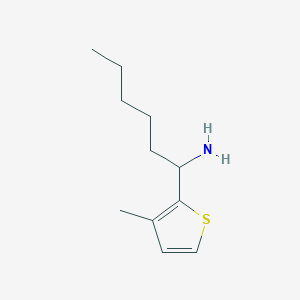
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
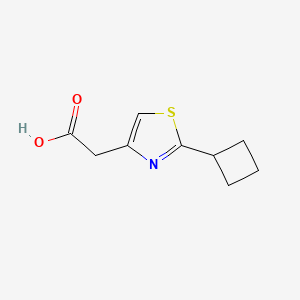
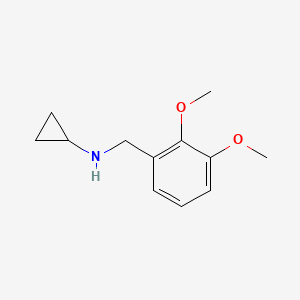
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
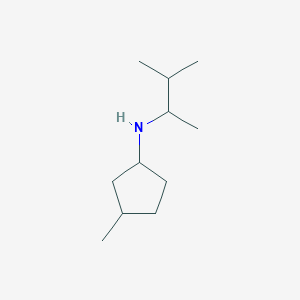
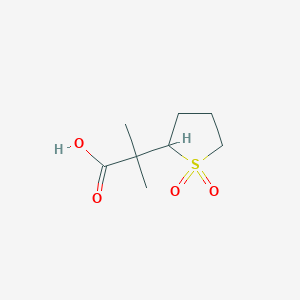

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
